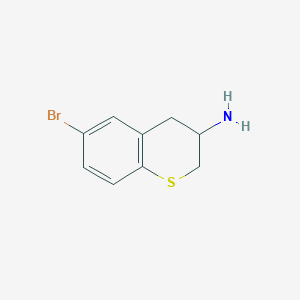

6-Bromo-thiochroman-3-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3,4-dihydro-2H-thiochromen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNS/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3,8H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWRGYCUPKZNCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CSC2=C1C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696266 | |

| Record name | 6-Bromo-3,4-dihydro-2H-1-benzothiopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-59-7 | |

| Record name | 6-Bromo-3,4-dihydro-2H-1-benzothiopyran-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3,4-dihydro-2H-1-benzothiopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromo-thiochroman-3-ylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-thiochroman-3-ylamine is a crucial heterocyclic amine scaffold that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a thiochroman core with a bromine substituent and an amine group at the 3-position, make it a valuable building block for the synthesis of novel therapeutic agents. The thiochroman moiety is a privileged structure in numerous biologically active compounds, and the strategic placement of the bromo and amino groups allows for diverse functionalization and modulation of physicochemical and pharmacological properties. This guide provides a comprehensive overview of a viable and scientifically sound synthetic pathway to this compound, detailing the underlying reaction mechanisms and providing field-proven insights for its successful preparation.

Strategic Synthesis Pathway

The synthesis of this compound is most effectively approached through a multi-step sequence commencing with the construction of the core thiochroman ring system, followed by strategic functionalization at the 3-position. The overall pathway can be dissected into three key stages:

-

Synthesis of 6-Bromo-thiochroman-4-one: The foundational step involves the preparation of the key intermediate, 6-bromo-thiochroman-4-one. This is typically achieved through an intramolecular Friedel-Crafts acylation of a corresponding 3-(arylthio)propanoic acid.

-

Introduction of a Nitrogen Moiety at the 3-Position: This critical step involves the nitrosation of the C-3 position of 6-bromo-thiochroman-4-one to introduce a hydroxyimino group, yielding 6-bromo-3-(hydroxyimino)thiochroman-4-one.

-

Reduction to the Target Amine: The final step is the reduction of the hydroxyimino group to the primary amine, affording the desired this compound.

This strategic approach allows for the controlled installation of the required functionalities and has been substantiated by established principles in heterocyclic chemistry.

Visualizing the Synthesis Pathway

Figure 1: Overall synthetic pathway for this compound.

Part 1: Synthesis of 6-Bromo-thiochroman-4-one

The synthesis of the thiochroman-4-one scaffold is a well-established process, typically initiated by the nucleophilic substitution of a thiophenol derivative onto a suitable three-carbon electrophile, followed by an intramolecular cyclization.

Step 1.1: Synthesis of 3-(4-Bromophenylthio)propanoic Acid

The journey begins with the synthesis of 3-(4-bromophenylthio)propanoic acid. This is achieved through the reaction of 4-bromothiophenol with 3-chloropropanoic acid under basic conditions. The thiolate anion, generated in situ from 4-bromothiophenol and a base (e.g., sodium hydroxide), acts as a potent nucleophile, displacing the chloride from 3-chloropropanoic acid in a classic SN2 reaction.

Mechanism: The reaction proceeds via a nucleophilic attack of the thiolate on the carbon atom bearing the chlorine. The choice of a strong base is crucial to ensure complete deprotonation of the weakly acidic thiophenol.

Step 1.2: Intramolecular Friedel-Crafts Acylation

The synthesized 3-(4-bromophenylthio)propanoic acid is then subjected to an intramolecular Friedel-Crafts acylation to form the six-membered thiochroman-4-one ring. This reaction is typically promoted by a strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid.[1][2] The carboxylic acid is activated by the strong acid, forming a highly electrophilic acylium ion. This electrophile then attacks the electron-rich aromatic ring at the ortho position to the sulfur atom, leading to cyclization. The regioselectivity of this reaction is directed by the activating effect of the sulfur atom.

Mechanism: The carboxylic acid is protonated by the strong acid, followed by the loss of a water molecule to generate an acylium ion. This electrophile then undergoes an electrophilic aromatic substitution reaction with the benzene ring, followed by deprotonation to restore aromaticity and yield the desired 6-bromo-thiochroman-4-one.

Figure 2: Mechanism of Intramolecular Friedel-Crafts Acylation.

Part 2: Synthesis of 6-Bromo-3-(hydroxyimino)thiochroman-4-one

With the 6-bromo-thiochroman-4-one core in hand, the next critical step is the introduction of a nitrogen-containing functional group at the 3-position. A highly effective method for this transformation is nitrosation at the alpha-carbon to the carbonyl group.

Step 2.1: Nitrosation of 6-Bromo-thiochroman-4-one

The methylene group at the C-3 position of 6-bromo-thiochroman-4-one is activated by the adjacent carbonyl group, making it susceptible to electrophilic attack. Nitrosation can be achieved using various nitrosating agents, such as alkyl nitrites (e.g., isoamyl nitrite) in the presence of an acid or base catalyst.[3] The reaction proceeds through the formation of an enol or enolate intermediate, which then attacks the nitrosating agent.

Mechanism: In an acidic medium, the carbonyl oxygen is protonated, facilitating enolization. The enol then attacks the nitrosating agent. Under basic conditions, an enolate is formed, which is a more potent nucleophile and readily reacts with the nitrosating agent. The resulting nitroso compound will exist in equilibrium with its more stable tautomer, the hydroxyimino derivative (oxime).

Part 3: Reduction to this compound

The final step in the synthesis is the reduction of the 3-(hydroxyimino) group to the desired primary amine.

Step 3.1: Reduction of the Oxime

The reduction of oximes to primary amines is a well-established transformation in organic synthesis, and a variety of reducing agents can be employed.[4] Common methods include catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst), or chemical reduction with reagents such as zinc in acetic acid, or sodium borohydride in the presence of a transition metal salt. The choice of reducing agent will depend on the desired reaction conditions and the presence of other functional groups in the molecule. For this particular substrate, catalytic hydrogenation or reduction with zinc in acetic acid are generally effective and chemoselective.

Mechanism: The mechanism of reduction varies with the chosen reagent. For catalytic hydrogenation, the oxime is adsorbed onto the catalyst surface, and hydrogen is added across the C=N double bond, followed by hydrogenolysis of the N-O bond. With dissolving metal reductions like Zn/AcOH, the reaction proceeds through a series of single-electron transfers from the metal to the oxime, followed by protonation.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-thiochroman-4-one

Materials:

-

4-Bromothiophenol

-

3-Chloropropanoic acid

-

Sodium hydroxide

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Water

-

Dichloromethane

-

Hexanes

-

Ethyl acetate

Procedure:

-

Synthesis of 3-(4-Bromophenylthio)propanoic acid: In a round-bottom flask, dissolve 4-bromothiophenol (1.0 eq) in ethanol. Add an aqueous solution of sodium hydroxide (2.2 eq) and stir for 15 minutes. To this solution, add 3-chloropropanoic acid (1.1 eq) and reflux the mixture for 4-6 hours. After cooling, acidify the reaction mixture with concentrated HCl to pH 1-2. Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-(4-bromophenylthio)propanoic acid.

-

Intramolecular Friedel-Crafts Acylation: To the crude 3-(4-bromophenylthio)propanoic acid, add polyphosphoric acid (10-15 times the weight of the acid). Heat the mixture at 80-100 °C for 2-4 hours, monitoring the reaction by TLC. After completion, pour the hot reaction mixture onto crushed ice with vigorous stirring. Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford pure 6-bromo-thiochroman-4-one.[1][2]

Protocol 2: Synthesis of 6-Bromo-3-(hydroxyimino)thiochroman-4-one

Materials:

-

6-Bromo-thiochroman-4-one

-

Isoamyl nitrite

-

Hydrochloric acid (concentrated)

-

Ethanol

Procedure:

-

Dissolve 6-bromo-thiochroman-4-one (1.0 eq) in ethanol in a round-bottom flask and cool the solution in an ice bath.

-

Add concentrated hydrochloric acid (catalytic amount) to the solution.

-

Slowly add isoamyl nitrite (1.2-1.5 eq) dropwise to the cooled solution while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 6-bromo-3-(hydroxyimino)thiochroman-4-one.

Protocol 3: Synthesis of this compound

Materials:

-

6-Bromo-3-(hydroxyimino)thiochroman-4-one

-

Zinc dust

-

Acetic acid

-

Ethanol

-

Sodium hydroxide solution (10%)

-

Dichloromethane

Procedure:

-

In a round-bottom flask, suspend 6-bromo-3-(hydroxyimino)thiochroman-4-one (1.0 eq) in a mixture of ethanol and acetic acid.

-

To this suspension, add zinc dust (4-5 eq) portion-wise with stirring. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture to remove excess zinc.

-

Concentrate the filtrate under reduced pressure.

-

To the residue, add water and basify with a 10% sodium hydroxide solution to pH 10-12.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography or crystallization if necessary.

Quantitative Data Summary

| Compound | Starting Material(s) | Reagents | Solvent(s) | Typical Yield |

| 3-(4-Bromophenylthio)propanoic acid | 4-Bromothiophenol, 3-Chloropropanoic acid | NaOH | Ethanol/Water | >90% |

| 6-Bromo-thiochroman-4-one | 3-(4-Bromophenylthio)propanoic acid | Polyphosphoric acid | Neat | 50-70%[1][2] |

| 6-Bromo-3-(hydroxyimino)thiochroman-4-one | 6-Bromo-thiochroman-4-one | Isoamyl nitrite, HCl | Ethanol | 70-85% |

| This compound | 6-Bromo-3-(hydroxyimino)thiochroman-4-one | Zn, Acetic Acid | Ethanol/Acetic Acid | 60-80% |

Conclusion

The synthesis of this compound can be reliably achieved through a well-defined, three-part synthetic strategy. The key to this pathway is the successful construction of the 6-bromo-thiochroman-4-one intermediate, followed by the regioselective introduction of a nitrogen functionality at the 3-position via nitrosation and subsequent reduction. The methodologies described in this guide are based on established and robust chemical transformations, providing a solid foundation for researchers in the field of medicinal chemistry and drug development to access this valuable molecular scaffold. Careful optimization of reaction conditions and purification techniques will ensure high yields and purity of the final product, paving the way for the exploration of its potential in the development of novel therapeutic agents.

References

-

Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-653. [Link]

-

Guo, F., et al. (2023). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 28(1), 123. [Link]

-

Holshouser, M. H., & Loeffler, L. J. (1982). Synthesis and antitumor testing of 3-methenylthiochroman-4-one-1,1-dioxide. Journal of Pharmaceutical Sciences, 71(6), 715-717. [Link]

-

Mena-Andrade, C., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2041. [Link]

-

Gabbard, R. B., & Taylor, E. C. (1958). The Reaction of Thiochroman-4-one and 3-(Hydroxymethylene)thiochroman-4-one With N-Chlorosuccinimide. Australian Journal of Chemistry, 11(4), 512-517. [Link]

- Loudon, G. M., & Noyce, D. S. (1969). Nitrosation of Ketones. V. The Nitrosation of Cycloalkanones with Nitrosyl Chloride and with Nitrous Acid. The Journal of Organic Chemistry, 34(5), 1386-1391.

-

Wikipedia contributors. (2023). Reduction of nitro compounds. Wikipedia, The Free Encyclopedia. [Link]

-

Siddiqui, Z. N., & Khan, S. A. (2011). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. RSC Advances, 1(1), 1-1. [Link]

Sources

- 1. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 6-Bromo-thiochroman-3-ylamine: Physicochemical Properties, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 6-bromo-thiochroman-3-ylamine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences industries, offering in-depth insights into its physicochemical characteristics, a detailed synthetic pathway, and a discussion of its potential as a scaffold for novel therapeutics.

Introduction: The Thiochroman Scaffold in Drug Discovery

Thiochroman derivatives are a class of sulfur-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1] The incorporation of a sulfur atom into the chroman ring system imparts unique electronic and steric properties, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1] The thiochroman scaffold is present in a variety of biologically active molecules with demonstrated antibacterial, antifungal, antiviral, anti-parasitic, and anticancer properties.[1][2]

This compound, with its strategic placement of a bromine atom and a primary amine, represents a versatile building block for the synthesis of novel drug candidates. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, while the amine group is crucial for forming interactions with biological targets and for improving aqueous solubility.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

| Property | Value | Source/Method |

| CAS Number | 885270-59-7 | [3][4] |

| Molecular Formula | C₉H₁₀BrNS | [3][5] |

| Molecular Weight | 244.15 g/mol | [3][5] |

| Appearance | Expected to be a solid at room temperature. Aromatic amines are often colorless solids or liquids.[6][7] | General knowledge on aromatic amines. |

| Melting Point | Not experimentally determined in available literature. Pure crystalline organic compounds typically have a sharp melting point. | - |

| Boiling Point | Not experimentally determined in available literature. Aromatic amines generally have high boiling points.[6] | - |

| Solubility | Expected to be sparingly soluble in water and soluble in organic solvents such as methanol, ethanol, and dichloromethane.[7][8] | General properties of aromatic amines. |

| pKa (of the conjugate acid) | Predicted to be in the range of 3-5. The basicity of aromatic amines is significantly lower than that of aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.[9][10][11][12][13] | Theoretical prediction based on substituted anilines. |

Expert Insight: The bromine substituent at the 6-position, being an electron-withdrawing group, is expected to further decrease the basicity of the amine compared to unsubstituted 3-aminothiochroman. This has implications for its behavior at physiological pH, influencing its charge state and ability to interact with target proteins.

Chemical Synthesis

The synthesis of 3-aminothiochromanes can be achieved through various synthetic routes. A plausible and efficient method for the preparation of this compound involves a multi-step sequence starting from a readily available substituted thiophenol.

Proposed Synthetic Workflow

The proposed synthesis involves the reaction of 4-bromothiophenol with acrylonitrile, followed by an intramolecular cyclization to form the thiochromanone, and subsequent reductive amination to yield the target amine.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-((4-Bromophenyl)thio)propanenitrile

-

To a stirred solution of 4-bromothiophenol (1 equivalent) in ethanol, add a catalytic amount of a suitable base (e.g., sodium ethoxide).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add acrylonitrile (1.1 equivalents) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-((4-bromophenyl)thio)propanenitrile.

Expert Rationale: The Michael addition is a reliable method for forming carbon-sulfur bonds. The use of a catalytic amount of base deprotonates the thiol, forming a more nucleophilic thiolate anion, which readily attacks the electron-deficient β-carbon of acrylonitrile.

Step 2: Synthesis of 6-Bromo-thiochroman-4-one

-

Add the 3-((4-bromophenyl)thio)propanenitrile from the previous step to concentrated sulfuric acid.

-

Heat the reaction mixture to 100 °C for 2 hours. This step facilitates both the hydrolysis of the nitrile to a carboxylic acid and the subsequent intramolecular Friedel-Crafts acylation.[14]

-

Carefully pour the reaction mixture over crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 6-bromo-thiochroman-4-one.

Expert Rationale: Concentrated sulfuric acid serves as both a catalyst and a solvent for the intramolecular cyclization. The electron-rich aromatic ring undergoes electrophilic acylation to form the six-membered thiochromanone ring.

Step 3: Synthesis of this compound

-

To a solution of 6-bromo-thiochroman-4-one (1 equivalent) in methanol, add ammonium acetate (10 equivalents).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium cyanoborohydride (1.5 equivalents) portion-wise.

-

Continue stirring the reaction at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by adding water and concentrate the mixture under reduced pressure.

-

Extract the product with an organic solvent and purify by column chromatography to obtain this compound.

Expert Rationale: Reductive amination is a highly effective method for converting ketones to amines. Ammonium acetate provides the source of the amine, which forms an intermediate imine with the ketone. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine to the amine.[3]

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed using a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for purity analysis.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Gradient: A typical gradient could be 10-90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

This method should provide good separation of the product from any starting materials or byproducts.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons, the diastereotopic protons of the thiochroman ring, and the amine proton.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Potential Applications in Drug Discovery

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The thiochroman core has been associated with a wide range of biological activities, and the presence of the bromo and amino functionalities allows for extensive structure-activity relationship (SAR) studies.

Potential as an Anticancer Agent

Many heterocyclic compounds containing sulfur and nitrogen exhibit anticancer activity. The thiochroman ring system can interact with various biological targets implicated in cancer, such as kinases and tubulin. The amine group can form key hydrogen bonds within the active site of these targets.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.

Potential as an Antimicrobial Agent

Thiochroman derivatives have shown promising activity against a range of bacteria and fungi.[1][16][17] The mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The this compound scaffold can be used to generate a library of compounds for screening against various pathogens.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery. This guide has provided a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, and a discussion of its potential therapeutic applications. The versatile nature of this scaffold, combined with the rich pharmacology of the thiochroman class of compounds, makes it an attractive starting point for the development of novel drug candidates targeting a range of diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

-

Gao, Y., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules, 29(19), 4522. [Link]

- Margabandu, R., & Subramani, K. (n.d.). Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines. International Journal of ChemTech Research, 2(3), 1533-1538.

-

Gao, Y., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. ResearchGate. [Link]

-

Cheng, J. P., et al. (2009). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A, 113(31), 8823–8831. [Link]

-

Gao, Y., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. PubMed. [Link]

-

Thirumal, Y., et al. (2024). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry, 15(3), 633-656. [Link]

- University of Toronto.

-

U.S. Pharmacopeia. 1236 SOLUBILITY MEASUREMENTS. [Link]

-

Defense Technical Information Center. Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. [Link]

-

Unacademy. Aromatic Amines. [Link]

- Lund University.

- University of Massachusetts Boston. Experiment 1 - Melting Points.

-

Journal of Chemical & Engineering Data. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Organic Letters. Synthesis of Thiochromans via [3+3] Annulation of Aminocyclopropanes with Thiophenols. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Stanford Research Systems. Melting Point Determination. [Link]

-

ResearchGate. Three‐Component Synthesis of 3‐Aminomethylene‐thiochroman‐2,4‐diones from 4‐Hydroxythiocoumarin. [Link]

-

GeeksforGeeks. Physical Properties of Amines. [Link]

- Organic Chemistry II. Physical Properties of Amines.

-

BYJU'S. Physical Properties of Amines. [Link]

-

ResearchGate. Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. [Link]

-

BIOFOUNT. 885270-59-7|this compound. [Link]

-

Molecules. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. [Link]

-

ResearchGate. Reactions and Antimicrobial activity of 6-bromo 3-(2-bromo-acetyl) - 2-H-chromen-2-one. [Link]

-

International Journal of Molecular Sciences. Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. [Link]

-

Molecules. Styrylchromones: Biological Activities and Structure-Activity Relationship. [Link]

-

Journal of Medicinal Chemistry. Synthesis and Biological Activity of Some Derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. [Link]

-

ResearchGate. Figure S1. 1 H NMR spectrum of 3-(6-bromohexyl) thiophene (CDCl3, 25 °C). [Link]

-

ResearchGate. Do you know a protocol for the analysis of thiamine (vitamin B1) in foods using HPLC?. [Link]

-

SIELC Technologies. HPLC Method for Analysis of Bromoform on Newcrom R1 Column. [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 3-amino-thiochromanes from 4-benzyl 2-thiazolines, via an unprecedented intramolecular electrophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. This compound | 885270-59-7 [chemicalbook.com]

- 5. 885270-59-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 6. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 7. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]

- 8. Aromatic Amines [unacademy.com]

- 9. Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sphinxsai.com [sphinxsai.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Bromo-thiochroman-3-ylamine CAS number and molecular formula.

This technical guide provides a comprehensive overview of 6-Bromo-thiochroman-3-ylamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications based on the biological significance of the thiochroman scaffold.

Compound Identification

Chemical Name: this compound

CAS Number:

-

885270-59-7 (Free Amine)

-

1310427-89-4 (Hydrochloride Salt)[1]

Molecular Formula: C₉H₁₀BrNS[2]

Molecular Weight: 244.15 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Scientific and Research Context

The thiochroman scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. Thiochroman derivatives have been investigated for their potential as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents. The incorporation of a bromine atom and an amine group into the thiochroman structure, as in this compound, offers versatile points for further chemical modification, making it a valuable building block in the synthesis of compound libraries for drug screening.

The bromine substituent can participate in various cross-coupling reactions, allowing for the introduction of diverse functional groups. The amine group provides a handle for amide bond formation, sulfonylation, and other derivatizations to explore structure-activity relationships (SAR).

Synthesis and Purification

While a specific, detailed synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible multi-step synthetic pathway can be proposed based on established organic chemistry principles for the synthesis of analogous thiochroman derivatives. The following protocol is a well-reasoned approach for its laboratory-scale preparation.

Proposed Synthetic Pathway

The synthesis can be envisioned as a three-stage process, starting from a commercially available brominated thiophenol.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Stage 1: Synthesis of 3-(4-Bromophenylthio)propanoic acid

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromothiophenol (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Base: Add a base, for instance, sodium hydroxide (1.1 equivalents), to the solution and stir until the thiophenol has completely dissolved to form the sodium thiophenolate.

-

Michael Addition: To the resulting solution, add acrylic acid (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until a precipitate forms.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(4-bromophenylthio)propanoic acid.

Stage 2: Synthesis of 6-Bromo-thiochroman-4-one

-

Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place polyphosphoric acid (PPA) or Eaton's reagent.

-

Cyclization: Heat the PPA to approximately 80-90 °C and add 3-(4-bromophenylthio)propanoic acid (1 equivalent) portion-wise with vigorous stirring.

-

Reaction: Maintain the reaction mixture at this temperature for 2-3 hours. Monitor the reaction by TLC.

-

Work-up: Carefully pour the hot reaction mixture onto crushed ice with stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 6-bromo-thiochroman-4-one.

Stage 3: Synthesis of 6-Bromo-thiochroman-4-one oxime

-

Reaction Setup: Dissolve 6-bromo-thiochroman-4-one (1 equivalent) in a mixture of ethanol and pyridine in a round-bottom flask.

-

Oximation: Add hydroxylamine hydrochloride (1.5 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction mixture and pour it into cold water.

-

Isolation: Collect the resulting precipitate by filtration, wash with water, and dry to obtain 6-bromo-thiochroman-4-one oxime.

Stage 4: Synthesis of this compound

-

Reaction Setup: In a hydrogenation apparatus, dissolve 6-bromo-thiochroman-4-one oxime (1 equivalent) in a suitable solvent like ethanol or acetic acid.

-

Catalyst Addition: Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Reduction: Subject the mixture to hydrogenation with hydrogen gas (balloon or Parr shaker) at room temperature and atmospheric or slightly elevated pressure.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material has disappeared.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure. If the product is obtained as a salt, it can be neutralized with a base and extracted with an organic solvent. Further purification can be achieved by recrystallization or column chromatography to yield this compound.

Characterization

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns indicative of the substitution on the benzene ring. The protons on the thiochroman ring will appear as multiplets in the aliphatic region. The amine protons will likely appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for each carbon atom in a unique chemical environment. The number of signals will confirm the symmetry of the molecule.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic parts, and C-Br stretching.

Potential Applications and Future Directions

Given the established biological activities of thiochroman derivatives, this compound serves as a promising scaffold for the development of novel therapeutic agents. The presence of the bromo and amino functionalities allows for the generation of a diverse library of derivatives for screening against various biological targets.

Future research could focus on:

-

Synthesis of Derivatives: Utilizing the reactive handles to synthesize a series of amides, sulfonamides, and C-C coupled products.

-

Biological Screening: Evaluating the synthesized compounds for their antibacterial, antifungal, and anticancer activities.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

References

-

BIOFOUNT. (n.d.). 885270-59-7|this compound. Retrieved from [Link]

-

Thoreauchem. (n.d.). This compound-885270-59-7. Retrieved from [Link]

- Wallén, E. A. A., Dahlén, K., Grøtli, M., & Luthman, K. (2007). Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. Organic Letters, 9(3), 389–391.

- Wasnaire, P., et al. (2007). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones.

Sources

The Thiochroman Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiochroman scaffold, a sulfur-containing heterocycle, has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and historical background of thiochroman derivatives. It delves into the evolution of their synthetic methodologies, from classical intramolecular cyclizations to modern catalytic strategies. Furthermore, this guide chronicles the discovery of their wide-ranging biological activities, including antimicrobial, antifungal, and anticancer properties, offering insights into their mechanisms of action and structure-activity relationships. Detailed experimental protocols for key synthetic transformations, alongside illustrative diagrams of reaction pathways, are provided to serve as a practical resource for researchers engaged in the design and development of novel thiochroman-based therapeutics.

Introduction: The Emergence of a Privileged Sulfur Heterocycle

Sulfur-containing heterocycles are a cornerstone of medicinal chemistry, with their unique physicochemical properties often imparting favorable pharmacokinetic and pharmacodynamic characteristics to bioactive molecules.[1] The incorporation of a sulfur atom into a heterocyclic ring can significantly influence lipophilicity, metabolic stability, and target-binding interactions.[1] Among the vast landscape of sulfur heterocycles, the thiochroman framework has garnered considerable attention for its versatile biological activities.[2] Structurally, thiochromans are sulfur analogs of chromans, where the oxygen atom of the pyran ring is replaced by sulfur.[2] This substitution introduces distinct electronic and steric features that have been exploited in the design of novel therapeutic agents.[2] This guide will provide an in-depth analysis of the historical journey of thiochroman derivatives, from their initial synthesis to their current status as promising scaffolds in drug discovery.

Historical Background and the Dawn of Thiochroman Chemistry

The history of thiochroman chemistry is intrinsically linked to the broader development of synthetic organic chemistry, particularly the advent of reactions capable of forming heterocyclic rings. While the exact first synthesis of the unsubstituted thiochroman parent ring is not prominently documented in readily available historical accounts, the foundational methods for constructing the closely related and synthetically crucial thiochroman-4-one scaffold were established in the early to mid-20th century.

The genesis of thiochroman-4-one synthesis lies in the application of the Friedel-Crafts acylation , a powerful tool for forming carbon-carbon bonds on aromatic rings discovered by Charles Friedel and James Crafts in 1877. The intramolecular variation of this reaction proved to be a pivotal strategy for cyclization. Early synthetic routes to thiochroman-4-ones generally involved a two-step process:

-

S-alkylation of a thiophenol: This step typically involves the reaction of a thiophenol with a β-halopropionic acid or its equivalent to form a 3-(phenylthio)propanoic acid intermediate.[3]

-

Intramolecular Friedel-Crafts Acylation: The subsequent cyclization of the 3-(phenylthio)propanoic acid, usually in the presence of a strong acid catalyst such as concentrated sulfuric acid or polyphosphoric acid (PPA), yields the thiochroman-4-one ring system.[3][4]

This classical approach laid the groundwork for the synthesis of a vast library of substituted thiochroman-4-ones, which became essential precursors for a wide range of other thiochroman derivatives.

The initial explorations into the biological activities of thiochroman derivatives were sporadic. Early studies, often part of broader screening programs for novel pharmacophores, began to hint at their therapeutic potential. For instance, a 1977 study reported the synthesis of pyrazole and isoxazole derivatives of thiochroman-4-one and their evaluation for in vitro inhibitory activity against Bacillus subtilis and Pseudomonas fluorescens, with the pyrazole derivative showing notable efficacy against B. subtilis.[5] These early investigations, while not extensive, planted the seeds for the more focused and intensive research into the diverse biological properties of thiochromans that would follow in the subsequent decades.

Evolution of Synthetic Methodologies

The synthesis of thiochroman derivatives has evolved significantly from the classical Friedel-Crafts approach. While this method remains a reliable route, the demand for greater efficiency, milder reaction conditions, and broader substrate scope has driven the development of innovative synthetic strategies.

Classical Synthesis: The Enduring Legacy of Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids remains a cornerstone of thiochroman-4-one synthesis.[3][6] The reaction proceeds via the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution to close the six-membered ring.

Workflow for Classical Thiochroman-4-one Synthesis:

Caption: Classical two-step synthesis of thiochroman-4-ones.

This method's primary advantage is the ready availability of starting materials. However, it often requires harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups.

Modern Synthetic Innovations

In recent years, a plethora of more sophisticated and efficient methods for thiochroman synthesis have emerged, driven by advances in catalysis and reaction engineering.

To improve efficiency and reduce waste, one-pot procedures have been developed that combine the S-alkylation and cyclization steps without the need to isolate the intermediate 3-(arylthio)propanoic acid.[4] These methods often employ alternative cyclizing agents and reaction conditions to achieve high yields in a single operational step.

The use of transition metal catalysts has revolutionized the synthesis of heterocyclic compounds, and thiochromans are no exception. Copper-catalyzed conjugate addition reactions of Grignard reagents to thiochromones have provided a versatile route to 2-substituted thiochroman-4-ones.[7]

More recent innovations include formal [3+3] annulation reactions of aminocyclopropanes with thiophenols to construct the thiochroman core with high regioselectivity under mild conditions.[8] These methods offer access to unique substitution patterns that are difficult to achieve through classical routes.

Table 1: Comparison of Synthetic Methodologies for Thiochroman Derivatives

| Method | Description | Advantages | Disadvantages |

| Classical Friedel-Crafts Acylation | Two-step synthesis involving S-alkylation followed by strong acid-catalyzed intramolecular cyclization.[3] | Readily available starting materials, well-established. | Harsh reaction conditions, limited functional group tolerance. |

| One-Pot Synthesis | Combination of S-alkylation and cyclization in a single reaction vessel.[4] | Increased efficiency, reduced waste, time-saving. | May require specific catalysts or reagents. |

| Copper-Catalyzed Conjugate Addition | Addition of Grignard reagents to thiochromones to form 2-substituted thiochroman-4-ones.[7] | Good for introducing substituents at the 2-position. | Requires organometallic reagents. |

| [3+3] Annulation | Reaction of aminocyclopropanes with thiophenols.[8] | Mild conditions, high regioselectivity, novel substitution patterns. | Substrate scope may be limited. |

Discovery and Development of Biological Activities

The thiochroman scaffold has proven to be a fertile ground for the discovery of a wide spectrum of biological activities. The initial observations of modest antimicrobial effects have blossomed into the development of potent and selective agents for various diseases.

Antimicrobial and Antifungal Activity

A significant body of research has focused on the antimicrobial and antifungal properties of thiochroman derivatives.[2] Numerous studies have demonstrated their efficacy against a range of bacterial and fungal pathogens. For example, certain thiochroman-4-one derivatives have shown potent activity against Staphylococcus aureus and Candida albicans.[9][10] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the thiochroman ring are crucial for antimicrobial potency.[2]

Anticancer Activity

More recently, thiochroman derivatives have emerged as promising anticancer agents. They have been shown to exhibit cytotoxic effects against various cancer cell lines through diverse mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[11] A notable development is the discovery of thiochroman derivatives as potent and orally active selective estrogen receptor degraders (SERDs).[12] These compounds represent a promising strategy for the treatment of endocrine-resistant breast cancer.

Signaling Pathway for Thiochroman-based SERDs in Breast Cancer:

Caption: Mechanism of action of thiochroman-based SERDs.

Other Biological Activities

The therapeutic potential of thiochroman derivatives extends beyond antimicrobial and anticancer applications. Various derivatives have been investigated for a range of other biological activities, including:

-

Antileishmanial activity: Thiochroman-4-one derivatives have shown promise as agents against Leishmania parasites.[3]

-

Antiviral activity [2]

-

Anti-inflammatory activity [13]

The diverse biological profile of the thiochroman scaffold underscores its importance as a versatile template for drug design.

Experimental Protocols

This section provides a representative experimental protocol for the classical synthesis of a thiochroman-4-one derivative.

Synthesis of 3-(Phenylthio)propanoic Acid

Materials:

-

Thiophenol

-

3-Chloropropanoic acid

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve sodium hydroxide in water to prepare a solution.

-

To the NaOH solution, add thiophenol dissolved in ethanol.

-

Add an aqueous solution of 3-chloropropanoic acid to the reaction mixture.

-

Stir the mixture at room temperature for 2 hours, then heat to reflux overnight.

-

After cooling, evaporate the ethanol under reduced pressure.

-

Acidify the aqueous phase with concentrated HCl to a pH of 1-2.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain 3-(phenylthio)propanoic acid.[14]

Synthesis of Thiochroman-4-one via Intramolecular Friedel-Crafts Acylation

Materials:

-

3-(Phenylthio)propanoic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

To polyphosphoric acid, add a solution of 3-(phenylthio)propanoic acid in dichloromethane.

-

Heat the mixture to 100 °C and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully add saturated sodium bicarbonate solution to neutralize the acid.

-

Extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield thiochroman-4-one.[4]

Conclusion and Future Perspectives

The journey of thiochroman derivatives, from their early synthesis via classical organic reactions to their current status as highly sought-after scaffolds in medicinal chemistry, highlights the enduring power of heterocyclic chemistry in drug discovery. The versatility of the thiochroman core, coupled with the continuous evolution of synthetic methodologies, has enabled the creation of a vast chemical space with a rich and diverse biological activity profile.

Future research in this field is likely to focus on several key areas:

-

Development of Novel Synthetic Methods: The quest for more efficient, stereoselective, and environmentally benign synthetic routes will continue to be a major driver of innovation.

-

Exploration of New Biological Targets: As our understanding of disease biology deepens, new opportunities will emerge to design thiochroman derivatives that modulate novel therapeutic targets.

-

Elucidation of Mechanisms of Action: A more profound understanding of how thiochroman derivatives exert their biological effects at the molecular level will be crucial for optimizing their therapeutic potential and minimizing off-target effects.

-

Application in Chemical Biology: The unique properties of the thiochroman scaffold may also be harnessed for the development of chemical probes and diagnostic tools.

References

[13] Neuroquantology. (2022). Review on the Synthesis and Diverse Applications of Biologically Significant Sulfur- Containing Heterocycles. Neuroquantology, 20(21), 1322-1330. [Link]

[9] MDPI. (2022). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. Marine Drugs, 20(2), 123. [Link]

[2] RSC Publishing. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]

[7] PubMed Central. (2023). Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones. Molecules, 28(8), 3379. [Link]

[3] PubMed Central. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2095. [Link]

[15] National Center for Biotechnology Information. (n.d.). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules, 27(3), 582. [Link]

[10] PubMed. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules, 27(3), 582. [Link]

[4] Preprints.org. (2025). One-Pot Synthesis of Thiochromone and It's Derivatives. [Link]

[5] PubMed. (1977). Synthesis and Biological Activity of Some Derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry, 20(6), 847-850. [Link]

[16] ResearchGate. (2022). (PDF) Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. [Link]

[17] ResearchGate. (2017). Synthesis of sulfur-containing heterocycles via ring enlargement. [Link]

[18] RSC Publishing. (2023). Synthesis and applications of the sulfur containing analogues of cyclic carbonates. Organic & Biomolecular Chemistry, 21(14), 2939-2953. [Link]

[19] PubMed. (2018). Synthesis of sulfur-containing heterocycles via ring enlargement. Molecular Diversity, 22(2), 487-515. [Link]

[20] ResearchGate. (2008). (PDF) Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-653. [Link]

[14] Preprints.org. (2025). One-Pot Synthesis of Thiochromone and It's Derivatives[v2]. [Link]

[1] PubMed Central. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]

[21] National Center for Biotechnology Information. (n.d.). Thiochroman. PubChem Compound Database. [Link]

[11] ResearchGate. (n.d.). Structure activity relationships of thiochroman-4-one derivatives. [Link]

[22] Thieme. (2020). Recent Advances in Sulfur-Containing Heterocycle Formation via Direct C–H Sulfuration with Elemental Sulfur. Synthesis, 52(21), 3121-3134. [Link]

[23] ResearchGate. (n.d.). Structure–activity relationships of thiochroman-4-one derivatives. [Link]

[24] PubMed Central. (2021). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PLoS ONE, 16(11), e0259379. [Link]

[25] ResearchGate. (2004). (PDF) A Rapid and Efficient Synthesis of Thiochroman-4-ones under Microwave Irradiation. Journal of Chemical Research, 2004(6), 394-395. [Link]

[26] RSC Publishing. (2024). Recent developments in thiochromene chemistry. Organic & Biomolecular Chemistry. [Link]

[27] PubMed Central. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 30(19), 4789. [Link]

[12] PubMed. (2024). Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. Journal of Medicinal Chemistry. [Link]

[8] PubMed. (2020). Synthesis of Thiochromans via [3+3] Annulation of Aminocyclopropanes with Thiophenols. Organic Letters, 22(22), 9123-9127. [Link]

[28] ResearchGate. (n.d.). Synthesis of thiochroman-4-one derivatives. [Link]

[29] MDPI. (2020). Thiocoumarins: From the Synthesis to the Biological Applications. Molecules, 25(18), 4053. [Link]

[30] MDPI. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 17(8), 9674-9683. [Link]

[31] PubMed. (2011). Early drug discovery and the rise of pharmaceutical chemistry. Drug Testing and Analysis, 3(6), 337-344. [Link]

Sources

- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 3. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones - American Chemical Society [acs.digitellinc.com]

- 7. Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Thiochromans via [3+3] Annulation of Aminocyclopropanes with Thiophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity [mdpi.com]

- 10. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. neuroquantology.com [neuroquantology.com]

- 14. preprints.org [preprints.org]

- 15. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and applications of the sulfur containing analogues of cyclic carbonates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00141E [pubs.rsc.org]

- 19. Synthesis of sulfur-containing heterocycles via ring enlargement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Thiochroman | C9H10S | CID 137415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 23. researchgate.net [researchgate.net]

- 24. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors | MDPI [mdpi.com]

- 31. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Bromo-thiochroman-3-ylamine: A Technical Guide for Drug Discovery Professionals

This in-depth technical guide provides a comprehensive overview of 6-Bromo-thiochroman-3-ylamine, a heterocyclic compound with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of thiochroman derivatives. By synthesizing information from the broader class of thiochroman compounds, this guide offers valuable insights into the strategic utility of this specific molecule in the design of novel therapeutics.

Introduction: The Thiochroman Scaffold in Medicinal Chemistry

The thiochroman scaffold, a sulfur-containing heterocycle, has garnered considerable attention in the field of medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1][2] These compounds are recognized as "privileged scaffolds," meaning they can bind to a variety of biological targets, making them attractive starting points for drug discovery programs.[3][4] The inclusion of a sulfur atom in the heterocyclic ring imparts unique physicochemical properties, such as increased lipophilicity and the potential for specific interactions with biological macromolecules.[2] The saturated nature of the thiochromane ring also provides stereochemical diversity that can be leveraged to optimize drug-receptor interactions and improve pharmacokinetic profiles.[1]

Derivatives of the thiochroman core have demonstrated a wide array of biological activities, including antibacterial, antifungal, antiviral, anti-parasitic, and anticancer properties.[1][2] For instance, certain thiochroman-4-one derivatives have shown potent activity against various bacterial and fungal strains.[1][2] Furthermore, thiochroman derivatives have been investigated as selective estrogen receptor degraders (SERDs) for the treatment of endocrine-resistant breast cancer, highlighting their potential in oncology.[5][6]

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively available in the public domain, its fundamental properties can be inferred from its chemical structure.

| Property | Predicted Value/Information | Source |

| CAS Number | 885270-59-7 | [7] |

| Molecular Formula | C9H10BrNS | [8][9] |

| Molecular Weight | 244.15 g/mol | [8] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents | Inferred |

The presence of a bromine atom at the 6-position is an important feature. Halogen atoms, particularly bromine, can modulate the electronic properties of the aromatic ring and provide a handle for further chemical modifications through cross-coupling reactions.[10] The amino group at the 3-position introduces a basic center and a site for forming hydrogen bonds, which is often crucial for target engagement in drug design.

Synthesis Strategies for the Thiochroman Core and its Derivatives

The synthesis of the thiochroman scaffold typically involves the reaction of a thiophenol with a suitable three-carbon synthon. A common method is the reaction of a thiophenol with an α,β-unsaturated acid or its derivative.[3]

A general synthetic approach to thiochroman-4-ones involves the reaction of thiophenols with β-propiolactone or acrylic acid derivatives, followed by an intramolecular Friedel-Crafts acylation to close the heterocyclic ring.[3]

Hypothetical Synthesis of this compound:

A plausible synthetic route to this compound could start from the corresponding 6-bromo-thiochroman-4-one. The ketone at the 4-position can be converted to an oxime, which can then be reduced to the desired 3-amino group. This reductive amination approach is a standard transformation in medicinal chemistry.

Caption: Hypothetical synthetic pathway to this compound.

Potential Applications in Drug Discovery

Based on the known biological activities of related thiochroman derivatives, this compound represents a valuable building block for the synthesis of novel therapeutic agents.

Antimicrobial Agents

Thiochroman-4-one derivatives have been extensively studied for their antibacterial and antifungal properties.[1][2] The introduction of different substituents on the thiochroman ring has been shown to modulate the antimicrobial spectrum and potency. For example, compounds with a chlorine substituent at the 6-position have demonstrated good antibacterial activity.[2] Therefore, this compound could serve as a precursor for novel antimicrobial compounds.

Anticancer Therapeutics

The thiochroman scaffold has been incorporated into molecules designed as anticancer agents. As previously mentioned, thiochroman derivatives have been developed as selective estrogen receptor degraders (SERDs) for breast cancer therapy.[5][6] The ability to functionalize both the aromatic ring and the amino group of this compound provides a versatile platform for creating libraries of compounds to be screened for various anticancer activities.

Antileishmanial Agents

Derivatives of thiochroman-4-one have also shown promise as effective agents against Leishmania panamensis.[3][4] The development of new treatments for leishmaniasis is a critical area of research, and the thiochroman scaffold offers a promising starting point.

Experimental Protocols

General Protocol for the Synthesis of a Thiochroman-4-one Derivative:

-

Reaction Setup: To a solution of the appropriate thiophenol in a suitable solvent (e.g., dichloromethane), add an equimolar amount of an acrylic acid derivative.

-

Cyclization: Add a dehydrating agent, such as polyphosphoric acid or methanesulfonic acid, to the reaction mixture.

-

Heating: Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: After completion of the reaction, pour the mixture into ice water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry it over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Caption: General experimental workflow for thiochroman-4-one synthesis.

Conclusion and Future Directions

This compound is a promising, yet underexplored, chemical entity. The thiochroman scaffold is a well-established "privileged structure" in medicinal chemistry, and the specific substitution pattern of this compound offers multiple avenues for the development of novel therapeutic agents. Future research should focus on the development of an efficient and scalable synthesis for this compound and the subsequent exploration of its biological activities through the creation and screening of derivative libraries. The insights provided in this guide, drawn from the extensive literature on related thiochroman compounds, should serve as a valuable resource for researchers embarking on such endeavors.

References

- Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A.

- Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer | Journal of Medicinal Chemistry - ACS Public

- Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC - NIH.

- Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one | Journal of Medicinal Chemistry - ACS Public

- This compound | 885270-59-7 - ChemicalBook.

- Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - Semantic Scholar.

- 885270-59-7|this compound - BIOFOUNT.

- This compound-885270-59-7 - Thoreauchem.

- Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC - PubMed Central.

- Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed.

- Application of 6-Bromopyridin-3-amine in the Synthesis of Pharmaceutical Intermedi

Sources

- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 885270-59-7 [chemicalbook.com]

- 8. 885270-59-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 9. This compound-885270-59-7 - Thoreauchem [thoreauchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Synthesis of Novel 6-Bromo-thiochroman-3-ylamine Analogs and Derivatives

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 6-Bromo-thiochroman-3-ylamine and its derivatives. Thiochroman-3-ylamine scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines a multi-step synthesis commencing with the formation of a 6-bromo-thiochroman-4-one intermediate, followed by a strategic conversion to the corresponding 3-one, and culminating in a reductive amination to yield the target primary amine. The rationale behind key experimental choices, detailed step-by-step protocols, and methods for the synthesis of derivatives are presented to equip researchers in drug discovery and development with the necessary knowledge to explore this promising class of compounds.

Introduction: The Therapeutic Potential of the Thiochroman Scaffold

The thiochroman moiety, a sulfur-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The isosteric replacement of an oxygen atom with sulfur in chroman analogs can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced biological activity.[3] Thiochroman derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4]

The introduction of an amine functionality at the 3-position of the thiochroman ring system opens up avenues for further derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Furthermore, the incorporation of a bromine atom at the 6-position can enhance potency and selectivity for various biological targets through favorable halogen bonding interactions and by modifying the electronic properties of the aromatic ring.[1] This guide details a rational and reproducible synthetic approach to access the novel this compound core, a valuable building block for the development of new therapeutic agents.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is conceptualized as a three-stage process. The initial stage focuses on the construction of the core thiochroman ring system with the desired bromine substituent at the 6-position, yielding 6-bromo-thiochroman-4-one. The second stage addresses the challenge of regioselectively introducing the nitrogen functionality at the 3-position, which is achieved through the conversion of the 4-keto intermediate to a 3-keto intermediate. The final stage employs a well-established reductive amination protocol to furnish the target primary amine.

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocols and Mechanistic Insights

Stage 1: Synthesis of 6-Bromothiochroman-4-one

The construction of the thiochroman-4-one core is a critical first step. A reliable method involves a two-step sequence starting from commercially available 4-bromothiophenol and 3-chloropropanoic acid.

3.1.1. Step 1: Synthesis of 3-((4-Bromophenyl)thio)propanoic Acid

This reaction proceeds via a nucleophilic substitution where the thiolate, generated in situ from 4-bromothiophenol under basic conditions, attacks the electrophilic carbon of 3-chloropropanoic acid. The choice of a base is crucial; a moderately strong base like sodium carbonate is sufficient to deprotonate the thiol without promoting side reactions.

Experimental Protocol:

-

To a solution of 4-bromothiophenol (1.0 eq) in ethanol, add sodium carbonate (1.2 eq) and stir at room temperature for 30 minutes.

-

Add 3-chloropropanoic acid (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Acidify the residue with 1M HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3-((4-bromophenyl)thio)propanoic acid.

3.1.2. Step 2: Intramolecular Friedel-Crafts Acylation to Yield 6-Bromothiochroman-4-one

The cyclization of the carboxylic acid intermediate is achieved through an intramolecular Friedel-Crafts acylation. A strong acid catalyst is required to activate the carboxylic acid and promote the electrophilic attack on the electron-rich aromatic ring. Polyphosphoric acid (PPA) is an effective and commonly used reagent for this transformation.

Experimental Protocol:

-

Add 3-((4-bromophenyl)thio)propanoic acid (1.0 eq) to polyphosphoric acid (10 eq by weight).

-

Heat the mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the hot reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-bromothiochroman-4-one.

Stage 2: Conversion of 6-Bromothiochroman-4-one to 6-Bromothiochroman-3-one

A direct, regioselective synthesis of thiochroman-3-ones can be challenging. A strategic workaround involves the conversion of the more readily accessible 4-keto isomer. This transformation can be accomplished through a reduction-dehydration-hydroboration-oxidation sequence.

3.2.1. Step 1: Reduction to 6-Bromothiochroman-4-ol

The reduction of the ketone to the corresponding alcohol can be achieved using a mild reducing agent such as sodium borohydride. This reagent is selective for ketones in the presence of the thioether and aromatic bromide.

Experimental Protocol:

-

Dissolve 6-bromothiochroman-4-one (1.0 eq) in methanol at 0 °C.

-